![molecular formula C19H19F2N3O3S2 B2834864 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide CAS No. 893790-20-0](/img/structure/B2834864.png)
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide” is a derivative of 3-amino-4h-benzo[e][1,2,4]thiadiazine 1,1-dioxide . These derivatives are known as mrgx2 inhibitors . They are used for treating diseases, disorders, or conditions associated with mrgx2 .
Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Applications
- Antitumor Activity : Derivatives of benzothiazole, including those bearing different heterocyclic ring systems, have been synthesized and evaluated for their antitumor activity. For instance, certain benzothiazole derivatives were found to exhibit considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).
- Antimicrobial Activity : Compounds containing thiadiazole and benzimidazole structures have been synthesized and tested for their antimicrobial properties. For example, formazans derived from Mannich base of thiadiazole demonstrated moderate activity against bacterial and fungal strains, indicating their potential use as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Antioxidant Properties
- Certain benzimidazole derivatives have been evaluated as antioxidants for base oils, showing effectiveness in improving oxidation stability, which could be relevant for applications in industrial and pharmaceutical formulations (Basta et al., 2017).
Structural Analysis
- The study of molecular structures, such as the crystal structure analysis of N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, contributes to our understanding of the chemical and physical properties of these compounds, which can be critical for the design of new materials and drugs (Bhatt et al., 2014).
Biological Activities
- Novel compounds, such as those containing thiadiazole moieties, have been synthesized and assessed for various biological activities, including antifungal and plant growth regulating effects. These studies indicate the diverse potential uses of these compounds in agriculture and medicine (Fadda et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of this compound are the β-class Carbonic Anhydrases (CAs) found in Mycobacterium tuberculosis . These include MtCA1, MtCA2, and MtCA3 . CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a crucial role in various physiological and pathological conditions.
Mode of Action
The compound interacts with these targets by inhibiting their activity . It has been found to effectively inhibit the CAs of Mycobacterium tuberculosis, particularly MtCA2 and MtCA3, with Ki values in the low nanomolar range .
Biochemical Pathways
The inhibition of CAs disrupts the balance of carbon dioxide and bicarbonate in the cell, affecting various biochemical pathways. This can lead to an imbalance in pH homeostasis and other downstream effects that are detrimental to the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its targets within the bacterial cells .
Result of Action
The result of the compound’s action is the inhibition of growth in drug-resistant strains of Mycobacterium tuberculosis . This is particularly significant as it indicates the potential of the compound for use in the treatment of drug-resistant tuberculosis .
Eigenschaften
IUPAC Name |
2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O3S2/c1-2-3-10-24-16-6-4-5-7-17(16)29(26,27)23-19(24)28-12-18(25)22-15-9-8-13(20)11-14(15)21/h4-9,11H,2-3,10,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWLXHMMDHWICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.